molecular formula C8H17NO B1222597 N-Hexylacetamide CAS No. 7501-79-3

N-Hexylacetamide

Cat. No.: B1222597
CAS No.: 7501-79-3
M. Wt: 143.23 g/mol
InChI Key: SYIOXNGUUYGIIF-UHFFFAOYSA-N
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Description

N-Hexylacetamide is an organic compound with the molecular formula C8H17NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its hexyl group attached to the nitrogen atom of the acetamide structure. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of hexylamine with acetic acid. The reaction typically occurs in the presence of a dehydrating agent such as triphenylantimony (V) diacetate in pyridine at elevated temperatures (around 100°C) for about 10 hours . This method yields this compound with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Hexylacetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid and other oxidized derivatives.

    Reduction: Hexylamine and other reduced forms.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Hexylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexylacetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The hexyl group provides hydrophobic interactions, influencing the compound’s solubility and distribution in biological systems. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylacetamide
  • N-Ethylacetamide
  • N-Propylacetamide
  • N-Butylacetamide

Uniqueness

N-Hexylacetamide is unique due to its longer hexyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This affects its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

N-hexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-7-9-8(2)10/h3-7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIOXNGUUYGIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225993
Record name N-Hexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-79-3
Record name NSC 400339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-HEXYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEXYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N734438FC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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